N-Boc-3-ピロリジノン

概要

説明

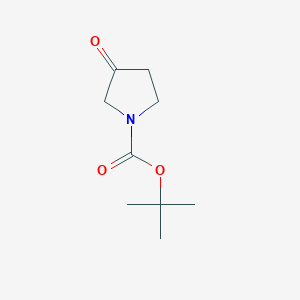

N-Boc-3-pyrrolidinone, also known as N-(tert-Butoxycarbonyl)-3-pyrrolidinone, is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is a derivative of pyrrolidinone, a five-membered lactam, and is widely used in organic synthesis due to its stability and reactivity .

科学的研究の応用

N-Boc-3-pyrrolidinone has significant applications in scientific research:

作用機序

Target of Action

N-Boc-3-pyrrolidinone is a chemical compound used in the synthesis of various bioactive molecules It’s known to be a versatile starting material in the synthesis of spirocyclic tetrahydrofuran .

Mode of Action

The mode of action of N-Boc-3-pyrrolidinone is primarily through its role as a starting material in the synthesis of other compounds. It has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase

Biochemical Pathways

N-Boc-3-pyrrolidinone is involved in the synthesis of spirocyclic tetrahydrofuran . It’s also used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability, are mentioned .

Result of Action

The molecular and cellular effects of N-Boc-3-pyrrolidinone’s action are primarily seen in its role as a starting material in the synthesis of other bioactive compounds

Action Environment

It’s worth noting that the compound’s storage temperature is mentioned as -20°c , indicating that temperature could be a factor in its stability.

生化学分析

Biochemical Properties

N-Boc-3-pyrrolidinone has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase . This suggests that it may interact with enzymes such as alcohol dehydrogenase in biochemical reactions .

Cellular Effects

Pyrrolidinones, a class of compounds to which N-Boc-3-pyrrolidinone belongs, have been shown to possess various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .

Molecular Mechanism

It has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase , suggesting that it may interact with enzymes and other biomolecules at the molecular level.

準備方法

Synthetic Routes and Reaction Conditions

N-Boc-3-pyrrolidinone can be synthesized through various methods. One common method involves the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane in dichloromethane . The reaction is typically carried out at room temperature for 16 hours .

Industrial Production Methods

In industrial settings, N-Boc-3-pyrrolidinone is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

N-Boc-3-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form spirocyclic tetrahydrofuran.

Reduction: It can be reduced using reagents like lithium aluminum hydride.

Substitution: N-Boc-3-pyrrolidinone can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Oxidation: Spirocyclic tetrahydrofuran.

Reduction: Corresponding alcohols.

Substitution: Substituted pyrrolidinones.

類似化合物との比較

生物活性

N-Boc-3-pyrrolidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with N-Boc-3-pyrrolidinone, drawing from various studies and research findings.

Chemical Structure and Properties

N-Boc-3-pyrrolidinone, a derivative of pyrrolidinone, features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring. This modification enhances its stability and solubility, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 155.21 g/mol |

| Log P (octanol-water partition coefficient) | 0.99 |

| BBB Permeant | Yes |

| P-gp Substrate | No |

1. Inhibition of APE1

A notable study highlighted the role of N-Boc-3-pyrrolidinone as a starting material for synthesizing analogs that inhibit apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in the base excision repair pathway. Inhibition of APE1 has been linked to increased sensitivity of tumor cells to chemotherapeutic agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) . The synthesized compounds exhibited low micromolar activity against purified APE1, suggesting that modifications to the N-Boc-3-pyrrolidinone scaffold could yield potent inhibitors.

2. Enzymatic Reduction Studies

Research on carbonyl reductases indicated that N-Boc-3-pyrrolidinone serves as a substrate for enzymatic reduction reactions. The activity of recombinant carbonyl reductase (ReCR) towards N-Boc-3-pyrrolidinone was evaluated, revealing relatively low reduction rates compared to other substrates. However, modifications in reaction conditions led to a significant yield of chiral products, demonstrating its utility in asymmetric synthesis .

Structure-Activity Relationships (SAR)

The SAR studies conducted on various derivatives of N-Boc-3-pyrrolidinone have provided insights into how structural modifications influence biological activity. For instance, the introduction of different substituents at the nitrogen or carbon positions in the pyrrolidine ring significantly affected the potency and selectivity of the resulting compounds against APE1 .

Table 2: Summary of SAR Findings

| Compound Modification | APE1 Inhibition Activity (IC) | Remarks |

|---|---|---|

| Unmodified N-Boc-3-pyrrolidinone | 2.9 µM | Baseline activity |

| Benzyl substitution | 41% inhibition at 57 µM | Reduced activity |

| Isopropyl removal | IC 3.8 µM | Maintained potency |

Case Studies

Several case studies have explored the application of N-Boc-3-pyrrolidinone derivatives in drug development:

- Cancer Therapy : Compounds derived from N-Boc-3-pyrrolidinone have been investigated for their ability to sensitize cancer cells to DNA-damaging agents by inhibiting APE1 .

- Synthesis of Chiral Alcohols : The use of N-Boc-3-pyrrolidinone in asymmetric synthesis has been documented, where it acted as a precursor for generating chiral alcohols with high enantiomeric excess .

特性

IUPAC Name |

tert-butyl 3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOMVCDXPUXKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332887 | |

| Record name | N-Boc-3-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101385-93-7 | |

| Record name | 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-3-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can N-Boc-3-pyrrolidinone be used as a starting material for the synthesis of chiral alcohols?

A1: Yes, N-Boc-3-pyrrolidinone can be enantioselectively reduced to its corresponding chiral alcohol. Research has shown that using carrots (Daucus carota root) as a biocatalyst can achieve high conversion and selectivity in this reaction. [] This method offers a promising alternative to traditional chemical synthesis routes. For water-insoluble ketones like N-Boc-3-pyrrolidinone, adding co-solvents can improve the reaction efficiency. []

Q2: How does N-Boc-3-pyrrolidinone compare to other substrates in terms of its reactivity with ω-transaminases?

A2: Studies on a thermostable ω-transaminase from Chloroflexi bacterium revealed that this enzyme shows significant reactivity towards aromatic amino donors and receptors. [, ] While the enzyme exhibits good affinity towards N-Boc-3-pyrrolidinone, it's important to note that its activity might be comparatively lower than that observed with some aromatic substrates. [] Further research, including site-specific mutagenesis, has focused on enhancing the enzyme's activity towards cyclic substrates like N-Boc-3-pyrrolidinone. [, ]

Q3: What are the advantages of using biocatalysts like carrots for the reduction of N-Boc-3-pyrrolidinone compared to other methods?

A3: Utilizing carrots for the asymmetric reduction of N-Boc-3-pyrrolidinone offers several benefits compared to traditional methods like baker's yeast. These advantages include higher conversion rates, improved selectivity towards the desired chiral alcohol, and a simplified work-up process. [] Researchers observed that carrots function efficiently even in the absence of water, further simplifying the reaction conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。